

Spectroscopic and Synthetic Guide to (R)-1-Tosyloxy-2,3-propanediol

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Compound of Interest

Compound Name: (R)-1-Tosyloxy-2,3-propanediol

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **(R)-1-Tosyloxy-2,3-propanediol**, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document outlines representative spectroscopic data, detailed experimental protocols for its preparation and analysis, and logical workflows for its characterization.

Spectroscopic Data

Obtaining complete, publicly available experimental spectra for **(R)-1-Tosyloxy-2,3-propanediol** can be challenging. The following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from closely related compounds. These values serve as a reference for the characterization of this molecule.

Table 1: Representative ^1H NMR Spectroscopic Data for **(R)-1-Tosyloxy-2,3-propanediol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet	2H	Aromatic (ortho to SO ₂)
~7.4	Doublet	2H	Aromatic (meta to SO ₂)
~4.0-4.2	Multiplet	1H	CH-OH
~3.9	Multiplet	2H	CH ₂ -OTs
~3.5-3.7	Multiplet	2H	CH ₂ -OH
~2.4	Singlet	3H	Ar-CH ₃
Variable	Broad Singlet	2H	OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Representative ¹³C NMR Spectroscopic Data for **(R)-1-Tosyloxy-2,3-propanediol**

Chemical Shift (δ) ppm	Assignment
~145	Aromatic (quaternary, C-SO ₂)
~133	Aromatic (quaternary, C-CH ₃)
~130	Aromatic (CH)
~128	Aromatic (CH)
~72	CH ₂ -OTs
~70	CH-OH
~63	CH ₂ -OH
~22	Ar-CH ₃

Solvent: CDCl₃. The presence of a ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[\[1\]](#)

Table 3: Representative Infrared (IR) Spectroscopic Data for **(R)-1-Tosyloxy-2,3-propanediol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad	O-H stretch (hydroxyl)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic)
1360-1340	Strong	S=O stretch (sulfonate)
1180-1160	Strong	S=O stretch (sulfonate)
1100-1000	Strong	C-O stretch

Table 4: Representative Mass Spectrometry (MS) Data for **(R)-1-Tosyloxy-2,3-propanediol**

m/z	Possible Fragment
246	[M] ⁺ (Molecular Ion)
172	[M - C ₃ H ₆ O ₂] ⁺
155	[C ₇ H ₇ SO ₂] ⁺ (Tosyl group)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
75	[C ₃ H ₇ O ₂] ⁺

Ionization Mode: Electron Ionization (EI). A GC-MS spectrum is available in the SpectraBase database.[\[1\]](#)

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of **(R)-1-Tosyloxy-2,3-propanediol**.

Synthesis of (R)-1-Tosyloxy-2,3-propanediol

This procedure is adapted from general methods for the regioselective tosylation of diols.

Materials:

- (R)-(-)-Glycerol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (dried)
- Dichloromethane (DCM, dried)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- 1 M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-Glycerol (1.0 eq) in anhydrous pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled glycerol solution with stirring.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of cold 1 M HCl until the pH is acidic.

- Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **(R)-1-Tosyloxy-2,3-propanediol**.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on the same instrument. The CDCl_3 solvent peak at 77.16 ppm can be used as a reference.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid product can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.

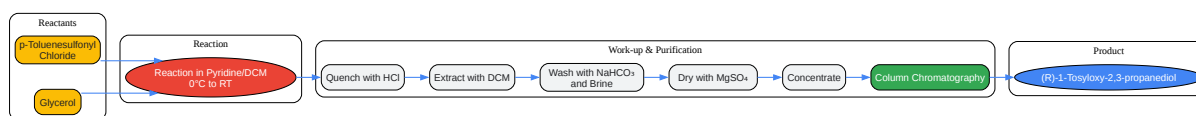
3. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

- Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature with an appropriate ramp to ensure good separation.
- MS Conditions: Acquire mass spectra over a range of m/z 50-300.

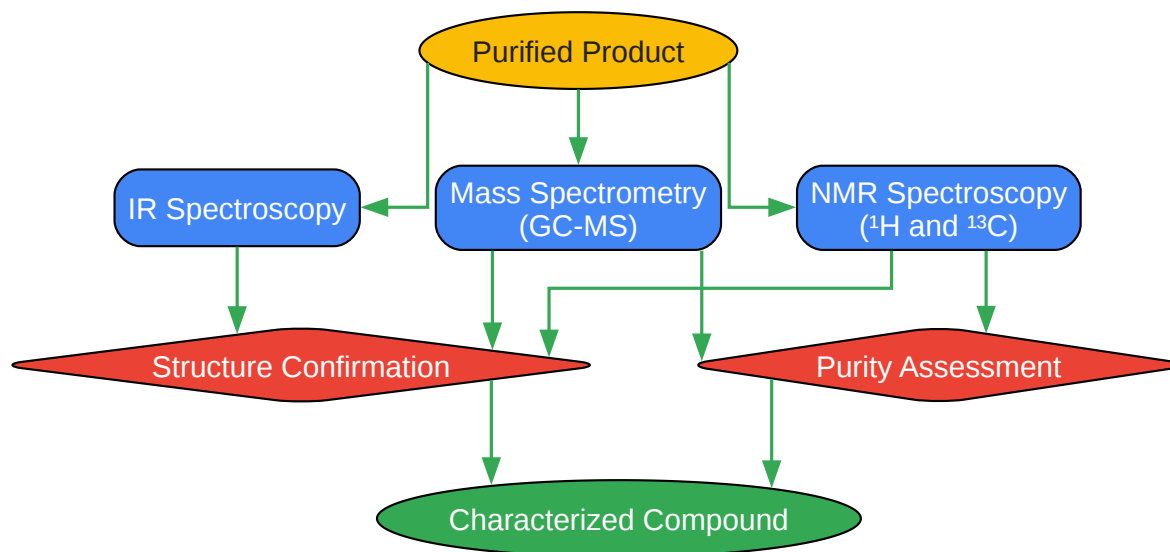
Visualizations

The following diagrams illustrate the synthetic workflow and a logical process for the characterization of the target compound.



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Caption: Synthetic workflow for **(R)-1-Tosyloxy-2,3-propanediol**.



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Caption: Logical workflow for spectroscopic characterization.

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References

- 1. spectrabase.com [spectrabase.com]
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